molecular formula C17H23FO4 B14385875 Diethyl [4-(4-fluorophenyl)butyl]propanedioate CAS No. 89326-71-6

Diethyl [4-(4-fluorophenyl)butyl]propanedioate

Cat. No.: B14385875
CAS No.: 89326-71-6
M. Wt: 310.4 g/mol
InChI Key: YOQUTFOLZCYAEQ-UHFFFAOYSA-N
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Description

Diethyl [4-(4-fluorophenyl)butyl]propanedioate is a chemical compound that belongs to the class of diethyl esters It is characterized by the presence of a fluorophenyl group attached to a butyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [4-(4-fluorophenyl)butyl]propanedioate typically involves the alkylation of diethyl malonate with 4-(4-fluorophenyl)butyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(4-fluorophenyl)butyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and sodium hydride (NaH) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives at the benzylic position.

Scientific Research Applications

Diethyl [4-(4-fluorophenyl)butyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [4-(4-fluorophenyl)butyl]propanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance its binding affinity and specificity towards certain molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the fluorophenyl group.

    Diethyl [4-(4-chlorophenyl)butyl]propanedioate: Similar structure but with a chlorine atom instead of fluorine.

    Diethyl [4-(4-methylphenyl)butyl]propanedioate: Contains a methyl group instead of fluorine.

Uniqueness

Diethyl [4-(4-fluorophenyl)butyl]propanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

89326-71-6

Molecular Formula

C17H23FO4

Molecular Weight

310.4 g/mol

IUPAC Name

diethyl 2-[4-(4-fluorophenyl)butyl]propanedioate

InChI

InChI=1S/C17H23FO4/c1-3-21-16(19)15(17(20)22-4-2)8-6-5-7-13-9-11-14(18)12-10-13/h9-12,15H,3-8H2,1-2H3

InChI Key

YOQUTFOLZCYAEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCC1=CC=C(C=C1)F)C(=O)OCC

Origin of Product

United States

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